Dimeric vs. Monomeric Aluminum Chelation
Unlike carboxyphosphonate analogs such as phosphonoacetic acid (PAA) and phosphonoformic acid (PFA), which form simple 1:1 monomeric complexes with aluminum (Al³⁺), (aminomethyl)phosphonic acid (AMPA) predominantly forms a series of dimeric Al³⁺ complexes, with a monoprotonated monomer also detected. This difference is attributed to the protonated amine group, which does not coordinate to the metal center, enabling a distinct bridging structure [1].
| Evidence Dimension | Aluminum Complex Stoichiometry |
|---|---|
| Target Compound Data | Predominantly dimeric complexes |
| Comparator Or Baseline | Phosphonoacetic acid (PAA): monomeric complex (log β111 = 13.57, log β110 = 10.58); Phosphonoformic acid (PFA): monomeric complex (log β112 = 15.24, log β111 = 13.11) |
| Quantified Difference | AMPA forms dimeric species vs. monomeric for PAA/PFA |
| Conditions | Potentiometric titrations in 0.10 M KNO3 at 25 ± 0.1 °C |
Why This Matters
Procurement of AMPA is essential for applications requiring the formation of polynuclear metal complexes, such as the design of novel metal-organic frameworks (MOFs) or specific water treatment chelators, where PAA or PFA would yield structurally and functionally different materials.
- [1] Inorganica Chimica Acta. 2006;359(4):1135-1146. Stability constants and multinuclear NMR measurements of phosphonic acid derivatives with aluminum in aqueous solutions. View Source
